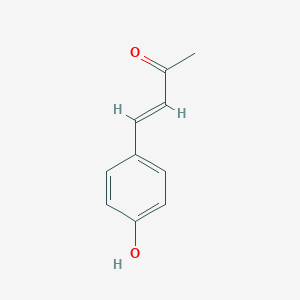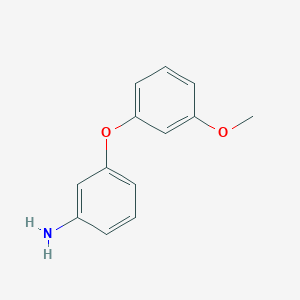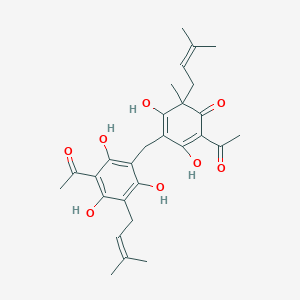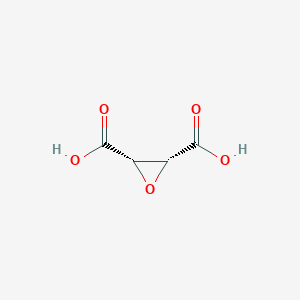
顺式环氧琥珀酸
描述
Cis-Epoxysuccinic acid (CESA) is a naturally occurring compound found in plants and animals. It is a cyclic anhydride of succinic acid, which is a dicarboxylic acid. It is an important intermediate in metabolic pathways and has been studied extensively for its medicinal properties.
科学研究应用
对映酒石酸生产:顺式环氧琥珀酸用于 l(+)- 和 d(−)- 酒石酸的对映选择性合成,利用具有顺式环氧琥珀酸水解酶 (CESH) 活性的细菌 (Xuan & Feng, 2019).
细菌转化:它作为生物转化过程中的底物来生产 D(-)- 酒石酸,如一项研究所示,该研究涉及分离能够进行这种转化的特定细菌 (Li et al., 2007).
培养条件优化:研究重点是优化培养条件以生产顺式环氧琥珀酸水解酶,使用响应面方法等方法 (Li et al., 2008).
稳定性和效率增强:研究已经探讨了通过与碳水化合物结合模块融合和固定在纤维素上等方法来增强 CESH 的稳定性和效率 (Wang et al., 2012).
酶促过程:顺式环氧琥珀酸参与酶促过程,用于分解反式环氧琥珀酸酯和不对称化过程 (Crout et al., 1993).
纯化和表征:该物质用于研究从各种细菌来源纯化和表征顺式环氧琥珀酸水解酶,这有助于了解该酶的分子结构和活性 (Ziqiang Wang et al., 2012; Xia Li et al., 2010).
重组表达:顺式环氧琥珀酸在特定酶的重组表达领域也具有重要意义,用于工业应用 (Ziqiang Wang et al., 2012).
连续生产过程:它用于连续生物转化过程,例如使用膜循环反应器中特定细菌将顺式环氧琥珀酸转化为 l(+)- 酒石酸,这提高了生产过程的效率和可持续性 (Willaert & Vuyst, 2006).
安全和危害
Cis-Epoxysuccinic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
作用机制
Target of Action
Cis-Epoxysuccinic acid primarily targets the succinate receptor (SUCNR1/GPR91) . This receptor is a G-protein coupled receptor that plays a crucial role in various physiological processes . Additionally, cis-Epoxysuccinic acid also targets bacterial cis-epoxysuccinic acid hydrolases (CESHs), which are intracellular enzymes used in the industrial production of enantiomeric tartaric acids .
Mode of Action
Cis-Epoxysuccinic acid acts as an agonist for the succinate receptor, inhibiting cAMP levels with an EC50 value of 2.7 µM . This interaction leads to changes in cellular signaling pathways, affecting various physiological processes . In the case of CESHs, cis-Epoxysuccinic acid is a substrate for these enzymes, which catalyze its hydrolysis to form enantiomerically pure tartrate .
Biochemical Pathways
The primary biochemical pathway affected by cis-Epoxysuccinic acid involves the hydrolysis of cis-epoxysuccinate to form an enantiomerically pure tartrate . This reaction is catalyzed by CESHs and is crucial for the industrial synthesis of enantiomerically pure tartaric acids .
Pharmacokinetics
It’s known that the compound’s bioavailability and efficacy can be influenced by various factors, including its stability and cell permeability .
Result of Action
The action of cis-Epoxysuccinic acid results in the production of enantiomerically pure tartaric acids when it is hydrolyzed by CESHs . These tartaric acids are important chemicals with broad industrial and scientific applications . In the context of the succinate receptor, the compound’s action can influence various physiological processes by modulating cellular signaling pathways .
Action Environment
The action, efficacy, and stability of cis-Epoxysuccinic acid can be influenced by various environmental factors. For instance, the stability of CESHs, which are crucial for the compound’s action, can be enhanced through methods such as whole-cell immobilization, enzyme immobilization, and protein engineering . Furthermore, the compound’s action can be affected by factors such as pH and temperature .
生化分析
Biochemical Properties
cis-Epoxysuccinic acid interacts with various enzymes, proteins, and other biomolecules. It is hydrolyzed by cis-epoxysuccinic acid hydrolases (CESHs) from various microbial species, including Acetobacter, Nocardia, Rhodococcus, Rhizobium, and Pseudomonas . These enzymes are used as whole-cell catalysts due to the low stability of purified CESHs .
Cellular Effects
cis-Epoxysuccinic acid affects cAMP levels of HEK293 cells . It also agonizes SUCNR1 pathways without affecting succinate dehydrogenase .
Molecular Mechanism
cis-Epoxysuccinic acid exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found that cis-Epoxysuccinic acid had 10- to 20-fold higher potency than succinic acid on SUCNR1 .
Temporal Effects in Laboratory Settings
The whole-cell InaPbN-CESH [L] biocatalyst, developed for bacterial cis-epoxysuccinic acid hydrolase, exhibited good storage stability at 4 °C and considerable reusability . The stability of the enzyme in its free form was slightly increased by the fusion with carbohydrate-binding modules (CBMs), whereas the immobilization on cellulose significantly increased the stability of the enzyme .
Metabolic Pathways
cis-Epoxysuccinic acid is involved in the metabolic pathways that produce enantiomeric tartaric acids . It is hydrolyzed by cis-epoxysuccinic acid hydrolases (CESHs) to form an enantiomerically pure tartrate .
Subcellular Localization
cis-Epoxysuccinic acid hydrolases (CESHs), which interact with cis-Epoxysuccinic acid, are intracellular enzymes
属性
IUPAC Name |
(2R,3S)-oxirane-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEMCPAKSGRHCN-XIXRPRMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H](O1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016953, DTXSID701016952 | |
| Record name | Epoxymaleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-2,3-Oxiranedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16533-72-5, 2222820-55-3 | |
| Record name | cis-Epoxysuccinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epoxymaleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-2,3-Oxiranedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-epoxysuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

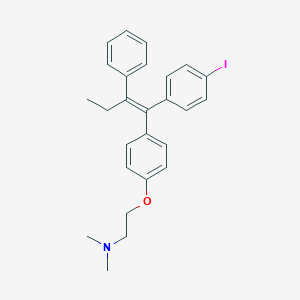
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)

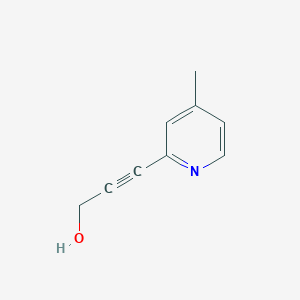

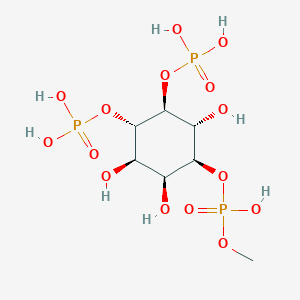


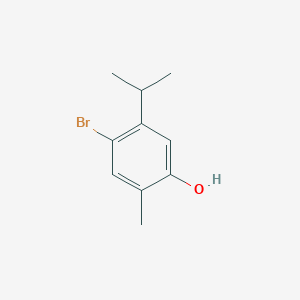
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)
